molecular formula C15H20N2O B5115647 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde

4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde

Cat. No.: B5115647
M. Wt: 244.33 g/mol
InChI Key: YJXRTQBAVDVKPP-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPPA and is a piperazine derivative. MPPA is a yellow powder that is soluble in organic solvents and is stable under normal conditions.

Mechanism of Action

The mechanism of action of MPPA is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MPPA has a significant effect on the biochemical and physiological processes of cells. It has been reported to inhibit the activity of certain enzymes, induce apoptosis, and modulate the expression of genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

MPPA has several advantages for use in lab experiments. It is stable under normal conditions, has a high yield of synthesis, and has a low toxicity profile. However, its limitations include its limited solubility in water and its potential to degrade under certain conditions.

Future Directions

There are several future directions for research on MPPA. One potential application is in the development of new anticancer drugs. Additionally, MPPA may have potential applications in the treatment of fungal and bacterial infections. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in various fields.
In conclusion, MPPA is a chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method has been reported in the literature, and studies have shown that it has anticancer, antifungal, and antibacterial activities. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of MPPA involves the reaction of 1-piperazinecarboxaldehyde with 2-methyl-3-phenylacrolein in the presence of a catalyst. This method has been reported in the literature and has been used to produce MPPA in high yields.

Scientific Research Applications

MPPA has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. Studies have also shown that MPPA has the potential to be used as a radioprotective agent.

Properties

IUPAC Name

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-14(11-15-5-3-2-4-6-15)12-16-7-9-17(13-18)10-8-16/h2-6,11,13H,7-10,12H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXRTQBAVDVKPP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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